Solvent blue 35

Description

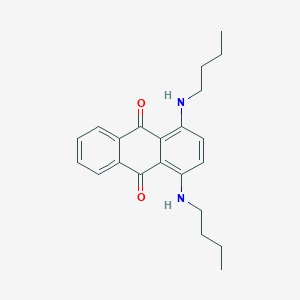

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(butylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQDPIXQTSYZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044605 | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17354-14-2 | |

| Record name | Solvent Blue 35 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(butylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known by commercial names such as Sudan Blue II and Oil Blue 35, is a synthetic anthraquinone (B42736) dye.[1][2] It presents as a dark blue to dark red-purple powder and is widely utilized for coloring a variety of materials including plastics, printing inks, polymers, and hydrocarbon-based solvents.[1][3][4] Its insolubility in water and high solubility in organic solvents are key characteristics defining its applications. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various matrices and for developing new applications.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1,4-bis(butylamino)anthracene-9,10-dione | |

| Synonyms | C.I. This compound, Sudan Blue II, Oil Blue 35 | |

| CAS Number | 17354-14-2 | |

| Molecular Formula | C₂₂H₂₆N₂O₂ | |

| Molecular Weight | 350.45 g/mol | |

| Molecular Structure | Anthraquinone | |

| Appearance | Dark blue powder / Dark red-purple powder |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 120-122 °C | |

| Boiling Point (Predicted) | 568.7 ± 50.0 °C | |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | |

| Vapor Pressure | 0-0 Pa at 20-50℃ | |

| LogP | 6.1 at 23℃ and pH 7 | |

| pKa (Predicted) | 5.45 ± 0.20 |

Table 3: Solubility Data for this compound

| Solvent | Solubility (g/L at 20°C) | Source(s) |

| Water | Insoluble | |

| Chloroform (B151607) | Slightly Soluble | |

| DMSO | Slightly Soluble (Sonicated) | |

| Acetone | 13.6 | |

| Butyl Acetate | 22.3 | |

| Methylbenzene (Toluene) | 86.3 | |

| Dichloromethane | 171.3 | |

| Ethyl Alcohol | 2.6 |

Table 4: Spectroscopic Data for this compound

| Spectroscopic Property | Value | Source(s) |

| UV-Vis Absorbance Maximum (λmax) | 652 nm | |

| Molar Extinction Coefficient (ε) | ≥16000 at 648-652nm in chloroform at 0.01g/L |

Experimental Protocols

Detailed experimental protocols for determining the specific chemical properties of this compound are not extensively published in readily accessible literature. However, standardized methodologies are commonly employed for the characterization of organic compounds and dyes. The following sections outline the general experimental procedures that would be used.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to when the entire sample has melted is recorded as the melting range.

Solubility Determination

The solubility of this compound in various organic solvents can be quantitatively determined using the equilibrium solubility method.

Methodology:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated.

-

The mass of the remaining solute is measured, and the solubility is calculated in grams per liter (g/L).

UV-Visible Spectroscopy

The maximum absorbance wavelength (λmax) and molar extinction coefficient (ε) are determined using a UV-Visible spectrophotometer.

Methodology:

-

A stock solution of this compound of a known concentration is prepared in a suitable transparent solvent (e.g., chloroform).

-

A series of dilutions are made from the stock solution to create standards of varying concentrations.

-

The absorbance of each standard solution is measured across the UV-Visible spectrum (typically 200-800 nm) using the spectrophotometer, with the pure solvent used as a blank.

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

A calibration curve of absorbance versus concentration is plotted. The molar extinction coefficient (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Visualizations

Logical Relationship of Key Properties

Caption: Interrelation of this compound Properties.

Experimental Workflow for Characterization

Caption: General Workflow for Chemical Characterization.

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized anthraquinone dye with a distinct set of chemical and physical properties that make it suitable for a range of industrial coloring applications. Its high solubility in organic solvents, thermal stability, and strong light absorbance in the visible spectrum are its most notable features. The data and general experimental methodologies presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of Solvent Blue 35 in Lipid Staining

Introduction

Solvent Blue 35, also known as Sudan Blue II or Oil Blue 35, is a synthetic anthraquinone (B42736) dye widely utilized in biological research and histology for the visualization of lipids.[1][2][3] As a member of the Sudan family of dyes, it is classified as a lysochrome, or a fat-soluble dye.[1][4] Its mechanism of action is not based on chemical binding or specific affinity to cellular components, but rather on a simple, yet effective, physical principle of differential solubility. This guide provides a detailed exploration of this mechanism, supported by physicochemical data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Principle of Preferential Solubility

The staining action of this compound is governed by its nature as a lysochrome, a term derived from the Greek words lysis (solution) and chroma (color). The fundamental principle is physical dissolution into the substrate rather than chemical bonding.

The process relies on preferential solubility :

-

Application in a Sparing Solvent: The dye is first dissolved in a solvent in which it is only sparingly or moderately soluble, such as 70% ethanol (B145695) or propylene (B89431) glycol.

-

Partitioning into Lipid: When a biological sample containing lipids is introduced to this staining solution, the dye molecules encounter a much more favorable solvent environment—the non-polar, hydrophobic lipids (e.g., triglycerides, cholesterol esters) within the tissue.

-

Accumulation and Staining: Due to its high lipophilicity, this compound has a significantly greater solubility in lipids than in the application solvent. This differential causes the dye to migrate from the solvent and physically dissolve into the lipid droplets, effectively coloring them a distinct blue.

This mechanism ensures that only lipid-rich structures are stained, as the dye is insoluble in the aqueous environment of the cytoplasm and other cellular compartments.

References

Spectral Properties of Solvent Blue 35: An In-depth Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known by its Colour Index name C.I. 61554 and CAS number 17354-14-2, is a synthetic anthraquinone-based dye.[1][2] Its chemical name is 1,4-bis(butylamino)anthraquinone.[3][4] With a molecular formula of C22H26N2O2 and a molecular weight of 350.45 g/mol , this dye presents as a dark blue powder.[5] While traditionally used for coloring plastics, inks, and oils, its solubility in organic solvents and inherent spectral properties suggest its potential as a fluorescent probe in various microscopy applications, particularly for staining lipid-rich structures. This guide provides a comprehensive overview of the known spectral properties of this compound and details the experimental protocols necessary for its characterization and application in fluorescence microscopy.

Core Physicochemical and Spectral Properties

This compound exhibits solubility in a range of organic solvents, a crucial characteristic for its use in biological staining where penetration into hydrophobic environments is often required. It is insoluble in water but soluble in solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), acetone, and dichloromethane. The dye is reported to have good heat resistance and light fastness, which are advantageous properties for fluorescence microscopy, suggesting a degree of photostability under illumination.

| Property | Value | Solvent/Conditions | Reference(s) |

| Chemical Identity | |||

| CAS Number | 17354-14-2 | N/A | |

| Molecular Formula | C22H26N2O2 | N/A | |

| Molecular Weight | 350.45 g/mol | N/A | |

| Absorption Properties | |||

| Absorption Maximum (λabs) | 652 nm | Not Specified | |

| Molar Extinction Coefficient (ε) | ≥16,000 M⁻¹cm⁻¹ | Chloroform | |

| Fluorescence Properties | |||

| Emission Maximum (λem) | Not Reported | - | |

| Quantum Yield (Φ) | Not Reported | - | |

| Fluorescence Lifetime (τ) | Not Reported | - | |

| Physical Properties | |||

| Melting Point | 120-122 °C | N/A | |

| Solubility | Insoluble in water; Soluble in acetone, butyl acetate, methylbenzene, dichloromethane, ethyl alcohol | 20 °C |

Experimental Protocols

Given the incomplete publicly available data on the fluorescence characteristics of this compound, this section provides detailed methodologies for the experimental determination of its key spectral properties. These protocols are based on standard spectrofluorometric techniques and can be adapted by researchers to fully characterize the dye in their specific experimental context.

Measurement of Absorption and Emission Spectra

This protocol outlines the steps to determine the absorption and fluorescence emission spectra of this compound.

Materials:

-

This compound powder

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO, chloroform)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable spectroscopy-grade organic solvent.

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance value between 0.05 and 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to measure the absorbance of the working solution across a relevant wavelength range (e.g., 400-800 nm).

-

Use the pure solvent as a blank for background correction.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Transfer the working solution to a quartz cuvette for the spectrofluorometer.

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 660-800 nm).

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized fluorescent standard with a known quantum yield in the same spectral region.

Materials:

-

This compound solution (prepared as above)

-

Fluorescent standard with a known quantum yield (e.g., Rhodamine 800 or other suitable standard)

-

Spectroscopy-grade solvent

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare Solutions: Prepare a series of dilutions of both this compound and the fluorescent standard in the same solvent, with absorbance values at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

Calculate Quantum Yield: The quantum yield of this compound (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

where:

-

Φ_ref is the quantum yield of the reference standard.

-

m_sample and m_ref are the slopes of the linear fits from the plot of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions (which are identical if the same solvent is used).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

References

- 1. FluoroFinder Articles I Experiment Design Trends [fluorofinder.com]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. 1,4-Bis(butylamino)anthracene-9,10-dione|lookchem [lookchem.com]

- 4. C.I. This compound | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 17354-14-2 [m.chemicalbook.com]

Solubility of Solvent Blue 35 in organic solvents

An In-depth Technical Guide to the Solubility of Solvent Blue 35 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 61554) in various organic solvents. This compound, a transparent blue dye derived from anthraquinone, is noted for its good heat resistance and light fastness, making it suitable for coloring plastics, inks, and lacquers. Understanding its solubility is critical for optimizing its use in various formulations and for developing new applications.

This document presents available quantitative solubility data, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow to aid researchers in their laboratory work.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Select Organic Solvents at 20°C

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Dichloromethane | 20 | 171.3 |

| Methylbenzene | 20 | 86.3 |

| Butyl Acetate | 20 | 22.3 |

| Acetone | 20 | 13.6 |

| Ethyl Alcohol | 20 | 2.6 |

Note: The above data is for reference only and may vary based on the purity of the dye and the solvent.

Qualitative assessments indicate that this compound is also soluble in other hydrocarbon and alcoholic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections detail two common and reliable methods for determining the solubility of a dye like this compound in organic solvents: the Isothermal Saturation Method (Gravimetric Analysis) and the Spectrophotometric Method.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.

1.1. Materials

-

This compound powder

-

High-purity organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm pore size, solvent-compatible)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

1.2. Detailed Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a vial or flask. An excess is ensured when undissolved solid remains visible after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed glass vial or evaporating dish. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial or evaporating dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. Alternatively, a vacuum desiccator can be used.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the dry this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved dye (g) / Volume of filtrate (L))

-

Spectrophotometric Method

This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the dye in a saturated solution based on its absorbance, following the Beer-Lambert law.

2.1. Materials

-

All materials listed for the Gravimetric Method

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

2.2. Detailed Methodology

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration of this compound in the chosen solvent.

-

Scan the solution using the spectrophotometer over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.

-

-

Preparation of Standard Solutions and Generation of a Calibration Curve:

-

Prepare a stock solution of this compound with a precisely known concentration.

-

Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in steps 1.2.1 and 1.2.2 of the Isothermal Saturation Method.

-

Separate the undissolved solute as described in step 1.2.3.

-

Accurately dilute the clear, saturated filtrate with the solvent to an extent that the absorbance falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the Isothermal Saturation Method followed by either Gravimetric or Spectrophotometric analysis.

Caption: Logical workflow for solubility determination.

Solvent Blue 35 CAS number and molecular structure

An In-depth Technical Guide to Solvent Blue 35

This technical guide provides a comprehensive overview of this compound (CAS No. 17354-14-2), a synthetic anthraquinone (B42736) dye. It is intended for researchers, scientists, and professionals who require detailed technical information on its chemical and physical properties, synthesis, and applications. Also known by names such as Sudan Blue II and Oil Blue 35, this dye is notable for its vibrant blue color and solubility in nonpolar solvents.

Core Chemical and Physical Properties

This compound is structurally classified as an anthraquinone dye, characterized by a 1,4-bis(butylamino)anthracene-9,10-dione core.[1][2] This structure imparts its characteristic blue color and its solubility in hydrocarbons, oils, fats, and waxes.[3][4] It is a dark blue powder in its solid form and is insoluble in water.[3]

Data Summary

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17354-14-2 |

| IUPAC Name | 1,4-bis(butylamino)anthracene-9,10-dione |

| Molecular Formula | C₂₂H₂₆N₂O₂ |

| Synonyms | Sudan Blue II, Oil Blue 35, C.I. 61554, Transparent Blue 2N |

| Canonical SMILES | CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O |

| InChIKey | OCQDPIXQTSYZJL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 350.45 g/mol |

| Appearance | Dark blue powder |

| Melting Point | 120-125 °C |

| Solubility | Insoluble in water; Soluble in organic solvents, oils, fats |

| UV-Vis λmax | 652 nm, 604 nm |

| Heat Resistance | Up to 280-300 °C in some polymers |

| Light Fastness | Grade 6-7 (on a scale of 1-8) |

Molecular Structure

The molecular structure of this compound is based on the anthraquinone framework. Two butylamino groups are substituted at the 1 and 4 positions of the anthraquinone core.

Figure 1: 2D molecular structure of this compound. Source: PubChem CID 3766139.

Experimental Protocols

Synthesis of this compound

The primary manufacturing method for this compound is the condensation reaction between 1,4-dihydroxyanthraquinone (Quinizarine) and n-butylamine. Several variations of this protocol exist, aiming to improve yield and simplify the process. Below is a generalized experimental protocol based on published methods.

Objective: To synthesize 1,4-bis(butylamino)anthracene-9,10-dione (this compound).

Materials:

-

1,4-dihydroxyanthraquinone (Quinizarine)

-

n-butylamine

-

Aromatic acid (e.g., benzoic acid, as a catalyst)

-

Water (as a solvent)

-

Reaction kettle with stirring and reflux capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charging the Reactor: At ambient temperature, charge the reaction kettle sequentially with 1,4-dihydroxyanthraquinone, n-butylamine, the aromatic acid catalyst, and water. A typical mass ratio is 1 part 1,4-dihydroxyanthraquinone to 1.43-1.71 parts n-butylamine and 3.33-5.71 parts water. The catalyst is added at approximately 1.43% of the mass of the 1,4-dihydroxyanthraquinone.

-

Reaction: Begin stirring the mixture and heat the reactor to a temperature of 75-85 °C.

-

Incubation: Maintain this temperature for 2-4 hours under reflux to allow the condensation reaction to proceed to completion.

-

Cooling and Filtration: After the reaction period, cool the mixture to below 40 °C. Filter the resulting precipitate to separate the crude product from the reaction medium.

-

Washing: Wash the filtered product with hot water to remove unreacted n-butylamine, catalyst, and other water-soluble impurities.

-

Drying: Dry the washed product in an oven to obtain the final this compound product as a dark blue powder.

This method avoids the use of reducing agents like hydrosulfite and caustic soda, offering a simpler and more environmentally friendly process with high yield.

Applications in Research and Science

While this compound is predominantly an industrial colorant for plastics, inks, and fuels, its strong lipophilic nature makes it useful in laboratory settings. Its primary scientific application is in microscopy as a lysochrome (fat-soluble dye) for staining neutral lipids, such as triglycerides, in frozen tissue sections.

Logical and Experimental Workflows

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.

Caption: A workflow diagram illustrating the synthesis of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Solvent Blue 35 (CAS No. 17354-14-2). The information is compiled to ensure the safe use of this substance in a laboratory and research environment, with a focus on quantitative data, personal protection, and emergency procedures.

Chemical and Physical Properties

This compound is a dark violet or blue powder.[1][2] It is a synthetic anthraquinone (B42736) dye, also known as Sudan Blue II or Oil Blue 35.[3][4] Its primary use is in laboratory settings for staining triglycerides in frozen animal tissue sections.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C22H26N2O2 | |

| Molecular Weight | 350.45 g/mol | |

| Appearance | Dark violet/blue powder | |

| Melting Point | 120-122 °C | |

| Boiling Point | 568.7 ± 50.0 °C (Predicted) | |

| Density | 1.179 - 1.213 g/cm³ | |

| Water Solubility | 4.1 µg/L at 23 °C | |

| LogP (Octanol/Water Partition Coefficient) | 6.1 at 23 °C | |

| Vapor Pressure | < 0 Pa at 20-50 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary concerns are its potential carcinogenicity, mutagenicity, and ability to cause skin sensitization. It is also harmful if swallowed.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer. |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects. |

| Skin sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction. |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed. |

| Combustible Dust | - | OSHA003: May form combustible dust concentrations in air. |

Toxicological and Ecotoxicological Data

Toxicological data indicates that this compound has moderate acute oral toxicity. Information on chronic exposure is limited, but the substance is suspected of being a carcinogen and mutagen.

Table 3: Summary of Toxicological Data

| Test | Species | Route | Result | Source |

| LD50 | Rat | Oral | ~6400 mg/kg bw | |

| LC50 | Rat (male/female) | Inhalation | >= 4 mg/L air (nominal) | |

| LD50 | Rabbit (male/female) | Dermal | >= 2000 mg/kg bw |

Table 4: Summary of Ecotoxicological Data

| Test | Species | Duration | Result | Source |

| EC50 | Daphnia and other aquatic invertebrates | 48 h | > 100 mg/L | |

| NOEC | Desmodesmus subspicatus (algae) | 72 h | 1 mg/L |

Experimental Protocols

While detailed experimental protocols for the toxicological endpoints listed above are not available in the reviewed safety data sheets, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example:

-

Acute Oral Toxicity (LD50): This would likely have been determined according to OECD Test Guideline 401, 420, 423, or 425. The protocol involves administering the substance to a group of fasted animals (typically rats) at various dose levels. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.

-

Acute Dermal Toxicity (LD50): This would follow a protocol similar to OECD Test Guideline 402. The substance is applied to a shaved area of the skin of the test animals (often rabbits) and held in contact with the skin for a specified duration. Observations for toxicity and mortality are then made.

-

Acute Inhalation Toxicity (LC50): This would be conducted in accordance with OECD Test Guideline 403. The test animals (usually rats) are exposed to the substance as a dust or aerosol in an inhalation chamber for a defined period. The concentration that is lethal to 50% of the animals is then determined.

-

Aquatic Toxicity (EC50 and NOEC): These studies would adhere to guidelines such as OECD 202 (Daphnia sp. Acute Immobilisation Test) and OECD 201 (Alga, Growth Inhibition Test). These tests expose aquatic organisms to a range of concentrations of the substance to determine the concentration that causes an effect in 50% of the population (EC50) or the concentration at which no adverse effects are observed (NOEC).

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and risk.

Engineering Controls:

-

Use only in areas with adequate ventilation, such as a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

-

Use local exhaust ventilation to control airborne dust levels.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in some situations.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a laboratory coat. For tasks with a high risk of exposure, consider more extensive protective clothing.

-

Respiratory Protection: If ventilation is inadequate or dust is generated, wear a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Minimize dust generation and accumulation.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing and reducing agents.

-

Store locked up.

Emergency Procedures

A clear and logical workflow is essential in the event of an emergency involving this compound.

Caption: Emergency Response Workflow for this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon oxides may be generated. The dust can also form explosive mixtures in the air.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate unnecessary personnel from the area.

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.

-

Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewer systems or waterways.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this substance familiarize themselves with this information and adhere to the recommended safety protocols to ensure a safe working environment.

References

An In-depth Technical Guide to Solvent Blue 35: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Blue 35, a versatile dye with applications spanning various scientific and industrial fields. This document details its alternative names and synonyms, summarizes its key physicochemical properties in tabular format for easy comparison, and presents detailed experimental protocols for its synthesis and application.

Nomenclature and Identification: Synonyms and Alternative Names

This compound is known by a multitude of synonyms and trade names across different industries and suppliers. Understanding these alternative names is crucial for comprehensive literature searches and sourcing of the material. The dye is chemically classified as an anthraquinone (B42736) derivative.[1]

The most common synonyms and identifiers for this compound include:

Additional trade names and supplier-specific designations include ABCOL Blue B, Atlasol Blue G, Dayglo this compound, Fabrisol Blue G, Hythenn Blue B, Oil Soluble Blue, Oilsol Blue DB, Polysolve Blue 35, Rosaplast Blue 635, and Spectra Oil Soluble Blue n.

Physicochemical Properties

This compound is a dark blue powder that is insoluble in water but soluble in many organic solvents. A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17354-14-2 | |

| Molecular Formula | C₂₂H₂₆N₂O₂ | |

| Molecular Weight | 350.45 g/mol | |

| Appearance | Dark blue powder | |

| Melting Point | 120-122 °C | |

| Boiling Point (Predicted) | 568.7 ± 50.0 °C | |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | |

| LogP | 6.1 at 23°C and pH 7 |

Table 2: Solubility of this compound in Various Solvents at 20°C

| Solvent | Solubility (g/L) | Reference |

| Acetone | 13.6 | |

| Butyl Acetate | 22.3 | |

| Methylbenzene (Toluene) | 86.3 | |

| Dichloromethane | 171.3 | |

| Ethylalcohol | 2.6 | |

| Chloroform (B151607) | Slightly soluble | |

| DMSO | Slightly soluble (sonicated) |

Table 3: Spectroscopic Properties of this compound

| Parameter | Value | Conditions | Reference |

| λmax | 648-652 nm | in chloroform | |

| Molar Extinction Coefficient (ε) | ≥16000 | at 648-652nm in chloroform at 0.01g/L |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound, including its synthesis, use in biological staining, and as a colorant in plastics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 1,4-dihydroxyanthraquinone with n-butylamine.

Materials:

-

1,4-dihydroxyanthraquinone

-

n-Butylamine

-

Aromatic acid (catalyst)

-

Water

-

500ml four-necked flask equipped with an electric stirrer, thermometer, and reflux condenser

Procedure:

-

In the 500ml four-necked flask, combine 35g of 1,4-dihydroxyanthraquinone, 50g of n-butylamine, 200g of water, and 0.5g of an aromatic acid.

-

Stir the mixture and heat it to 75°C.

-

Maintain the reaction at this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to below 40°C.

-

Perform suction filtration to collect the product.

-

Wash the filter cake three times with hot water.

-

Dry the product to obtain this compound.

This method is reported to yield approximately 44.5g of this compound with a purity of 99.2%.

Staining of Lipids in Biological Samples

This compound, often under the name Sudan Blue II, is used as a lipophilic stain for the visualization of lipids, such as triglycerides, in frozen tissue sections.

Materials:

-

Frozen tissue sections on microscope slides

-

This compound staining solution (e.g., saturated solution in 70% ethanol)

-

Formalin (for fixation)

-

Propylene (B89431) glycol

-

Nuclear fast red (counterstain)

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Fix the frozen sections on the slides with fresh 10% formalin.

-

Wash the fixed sections with distilled water.

-

Immerse the slides in propylene glycol for 5 minutes (repeat once).

-

Incubate the slides in the Sudan Black B (this compound) solution for approximately 7 minutes with agitation.

-

Differentiate the stain by immersing the slides in 85% propylene glycol for 3 minutes.

-

Rinse the slides thoroughly with distilled water.

-

Counterstain with Nuclear Fast Red for 3 minutes.

-

Wash with tap water, followed by a final rinse in distilled water.

-

Mount the coverslip using an aqueous mounting medium.

Expected Results: Lipids, such as fat droplets, will be stained a blue-black color.

Application as a Colorant in Plastics

This compound is widely used to impart a transparent blue color to various plastics due to its good heat resistance and light fastness.

General Protocol for Polystyrene (PS):

Materials:

-

Polystyrene (PS) pellets

-

This compound powder

-

Titanium dioxide (for non-transparent applications)

-

A suitable mixing/extrusion system

Procedure:

-

For a transparent coloration, a recommended dosage is 0.02% of this compound by weight of the polymer.

-

For a non-transparent (opaque) coloration, a recommended dosage is 0.025% of this compound and 0.1% of titanium dioxide by weight of the polymer.

-

Thoroughly mix the this compound powder (and titanium dioxide if applicable) with the polystyrene pellets to ensure a homogeneous distribution.

-

Process the mixture through an extruder or injection molding machine at the appropriate temperature for polystyrene. This compound has a heat resistance in PS of up to 260°C.

Logical Relationships and Classification

The various names and identifiers for this compound can be organized to show their relationships, from its general chemical class to specific commercial names.

Caption: Nomenclature and classification of this compound.

References

A Technical Guide to Research-Grade Solvent Blue 35: Suppliers, Protocols, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade Solvent Blue 35 (also known as Sudan Blue II or Oil Blue 35), a lipophilic dye widely used for the visualization of neutral lipids, particularly triglycerides, in both cellular and tissue contexts. This document details commercial suppliers, presents key quantitative data for informed purchasing decisions, and offers detailed experimental protocols for its application in life sciences research.

Commercial Suppliers and Quantitative Specifications

Selecting a high-quality commercial source for this compound is paramount for reproducible and reliable experimental outcomes. Research-grade purity ensures minimal interference from contaminants that could affect staining specificity or cell viability. Below is a compilation of data from various suppliers who provide this compound for research purposes.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Solubility | Melting Point (°C) | Extinction Coefficient (ε) |

| MedchemExpress | This compound, Sudan Blue II, Oil Blue 35 | 17354-14-2 | C₂₂H₂₆N₂O₂ | 350.45 | 99.75%[1] | DMSO: 41.67 mg/mL (118.90 mM) with ultrasonic treatment[2] | Not specified | Not specified |

| MP Biomedicals | This compound, C.I. 61554, Sudan Blue II | 17354-14-2 | C₂₂H₂₆N₂O₂ | 350.462[3] | Not specified | Not specified | Not specified | Not specified |

| Selleck Chemicals | This compound, Sudan Blue II, Oil Blue 35 | 17354-14-2 | C₂₂H₂₆N₂O₂ | 350.45 | ≥99% (HPLC)[4] | DMSO: 70 mg/mL (199.74 mM) | Not specified | Not specified |

| ChemicalBook | This compound, Sudan Blue II, Oil Blue 35 | 17354-14-2 | C₂₂H₂₆N₂O₂ | 350.45 | Not specified | Chloroform (B151607) (Slightly), DMSO (Slightly, Sonicated)[5] | 120-122 | ≥16000 at 648-652nm in chloroform at 0.01g/L |

| Chaos Trade | This compound | 17354-14-2 | Not specified | Not specified | Not specified | Acetone: 13.6 g/L, Butyl acetate: 22.3 g/L, Methylbenzene: 86.3 g/L, Dichloromethane: 171.3 g/L, Ethylalcohol: 2.6 g/L (at 20°C) | 120 | Not specified |

| Qingdao Sanhuan Colorchem CO., LTD. | This compound | 17354-14-2 | C₂₂H₂₆N₂O₂ | 350.45 | Not specified | Insoluble in water | 121 | Not specified |

| Baoxu Chemical | This compound | 17354-14-2 | C₂₂H₂₆N₂O₂ | 350.45 | Not specified | Insoluble in water | 121 | Not specified |

Experimental Protocols

The following protocols are generalized starting points for the use of this compound in common research applications. Optimization may be required depending on the specific cell type, tissue, and experimental setup.

Protocol 1: Staining of Lipid Droplets in Cultured Cells

This protocol outlines the steps for staining intracellular lipid droplets in live or fixed cultured cells.

Materials:

-

Research-grade this compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS), if performing endpoint assays

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (50-65°C) may aid in solubilization.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Seed cells on sterile glass coverslips or in imaging-compatible plates.

-

Culture cells to the desired confluency (typically 50-70%).

-

-

Staining:

-

For Live-Cell Imaging:

-

Prepare a working staining solution by diluting the this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.

-

-

For Fixed-Cell Staining:

-

Gently wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the staining solution as described for live-cell imaging and incubate for 15-60 minutes at room temperature.

-

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Mount the coverslips onto microscope slides with a suitable mounting medium.

-

Image the cells using a fluorescence microscope. While specific excitation and emission maxima for this compound in a cellular environment are not consistently reported, its blue fluorescence suggests compatibility with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm).

-

Protocol 2: Staining of Triglycerides in Frozen Tissue Sections

This compound is predominantly used for staining triglycerides in frozen animal tissue sections.

Materials:

-

Frozen tissue sections (5-10 µm thick) mounted on slides

-

This compound staining solution (prepare as for cultured cells, but may require optimization of concentration)

-

50% and 70% ethanol (B145695)

-

Distilled water

-

Aqueous mounting medium

-

Light microscope

Procedure:

-

Bring frozen sections to room temperature.

-

Immerse slides in 50% ethanol for 1 minute, followed by 70% ethanol for 1 minute.

-

Stain with the this compound solution for a predetermined optimal time.

-

Differentiate in 50% ethanol for 1 minute.

-

Wash in distilled water for 2 minutes.

-

(Optional) Counterstain with a suitable nuclear stain like Mayer's carmalum.

-

Wash in distilled water.

-

Mount with an aqueous mounting medium.

-

Examine under a light microscope. Lipids will appear as blue to blue-black deposits.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in a research setting.

Caption: Experimental workflow for staining lipid droplets in cultured cells with this compound.

Caption: A logical workflow for troubleshooting common issues in this compound staining.

References

Solvent Blue 35: A Technical Guide to its Application in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known by its Colour Index name C.I. 61554 and CAS number 17354-14-2, is a synthetic anthraquinone (B42736) dye characterized by its vibrant greenish-blue hue.[1][2] Its primary application lies in the coloration of a wide array of polymers, where it is valued for its excellent heat stability, light fastness, and migration resistance.[3][4][5] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in polymer science, with a focus on quantitative data and established protocols.

Core Properties of this compound

This compound is a dark blue powder that is insoluble in water but exhibits good solubility in various organic solvents. This solubility profile is critical for its incorporation into polymer matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for determining the processing conditions when incorporating the dye into polymers.

| Property | Value | Unit |

| Molecular Formula | C22H26N2O2 | |

| Molecular Weight | 350.45 | g/mol |

| Melting Point | 120 - 121 | °C |

| Density | 0.66 - 1.66 | g/cm³ |

| Heat Resistance | 260 - 300 | °C |

| Light Fastness (in PS) | 7-8 | (Blue Wool Scale) |

Data compiled from multiple sources.

Solubility

The solubility of this compound in various organic solvents at 20°C is detailed in Table 2. This information is crucial for selecting appropriate solvents for masterbatch preparation or other incorporation methods.

| Solvent | Solubility | Unit |

| Acetone | 13.6 | g/L |

| Butyl Acetate | 22.3 | g/L |

| Methylbenzene | 86.3 | g/L |

| Dichloromethane | 171.3 | g/L |

| Ethyl Alcohol | 2.6 | g/L |

Data from various technical datasheets.

Applications in Polymer Science

This compound is widely used for coloring a variety of plastics due to its compatibility and performance characteristics. It is particularly suitable for engineering plastics that require high processing temperatures.

Polymer Compatibility

This compound is compatible with a broad range of thermoplastic polymers. Its suitability for various plastics is summarized in Table 3.

| Polymer | Compatibility |

| Polystyrene (PS) | Superior |

| High Impact Polystyrene (HIPS) | Applicable |

| Acrylonitrile Butadiene Styrene (ABS) | Applicable |

| Polycarbonate (PC) | Applicable |

| Polymethyl Methacrylate (PMMA) | Applicable |

| Styrene-Acrylonitrile (SAN) | Applicable |

| Acrylonitrile Styrene Acrylate (AS) | Applicable |

| Polyethylene Terephthalate (PET) | Applicable (with some restrictions) |

| Rigid Polyvinyl Chloride (RPVC) | Applicable |

| Polyamide 6 (PA6) | Not Recommended |

Compatibility ratings are based on manufacturer recommendations.

Experimental Protocols

The successful incorporation and performance of this compound in a polymer matrix are highly dependent on the experimental methodology. The following sections detail key experimental protocols.

Incorporation into Polymers: The Masterbatch Method

The most common method for introducing this compound into a polymer is through a masterbatch. A masterbatch is a concentrated mixture of the dye encapsulated within a carrier polymer. This method ensures uniform dispersion and clean handling.

Materials:

-

This compound powder

-

Carrier polymer (e.g., polyethylene, polystyrene) compatible with the final polymer

-

Dispersing agent (optional)

-

Twin-screw extruder

-

High-speed mixer

-

Pelletizer

Protocol:

-

Pre-mixing: In a high-speed mixer, blend the this compound powder with the carrier polymer pellets and any dispersing agents. The loading of the dye in the masterbatch is typically between 20% and 40%.

-

Extrusion: Feed the pre-mixed material into a twin-screw extruder. The extruder melts, mixes, and disperses the dye within the carrier polymer. The processing temperature should be set above the melting point of the carrier polymer but below the degradation temperature of the dye.

-

Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a pelletizer. These masterbatch pellets can then be easily blended with the virgin polymer for the final product manufacturing.

Quality Control and Performance Testing

To ensure the desired color and performance of the final plastic product, several quality control tests should be performed.

1. Light Fastness Testing

-

Objective: To determine the resistance of the colored polymer to fading when exposed to light.

-

Standard: ISO 105-B02 is a common standard for testing the light fastness of textiles and plastics.

-

Methodology:

-

Prepare test specimens of the polymer colored with a specific concentration of this compound.

-

Expose the specimens to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

-

Simultaneously expose a set of Blue Wool standards (a series of blue wool cloths with known light fastness) to the same light source.

-

Periodically compare the fading of the test specimen to the fading of the Blue Wool standards.

-

The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading as the test specimen.

-

2. Heat Resistance Testing

-

Objective: To evaluate the thermal stability of the colored polymer.

-

Standard: ASTM D648 - Standard Test Method for Deflection Temperature of Plastics Under Flexural Load (HDT).

-

Methodology:

-

Mold a rectangular test bar of the polymer containing this compound.

-

Place the test bar in the testing apparatus, supported at both ends.

-

Apply a specified load to the center of the bar.

-

Immerse the loaded bar in a controlled temperature bath and increase the temperature at a constant rate.

-

The heat deflection temperature is the temperature at which the bar deflects by a specified amount.

-

3. Migration Resistance Testing

-

Objective: To assess the tendency of the dye to migrate from the polymer to the surface or into a contacting material.

-

Methodology:

-

Prepare a sample of the colored polymer.

-

Place the sample in contact with an uncolored material (e.g., white PVC or paper) under specified conditions of temperature, pressure, and time (e.g., 60°C and 95% relative humidity for 24 hours).

-

After the test period, visually inspect the uncolored material for any signs of color transfer.

-

Visualizations

Polymer Coloration and Quality Control Workflow

The following diagram illustrates the general workflow for incorporating this compound into a polymer and performing subsequent quality control checks.

Caption: Workflow for polymer coloration with this compound and subsequent quality control.

Conclusion

This compound is a versatile and high-performance colorant for a wide range of polymers. Its excellent thermal stability, light fastness, and good solubility in organic solvents make it a preferred choice for demanding applications in the plastics industry. By following standardized experimental protocols for incorporation and quality control, researchers and manufacturers can ensure consistent and reliable coloration of their polymer products. The quantitative data provided in this guide serves as a valuable resource for material selection and process optimization.

References

- 1. This compound|CAS No:17354-14-2 - blue solvent dye [chinainterdyes.com]

- 2. This compound - Oil Blue 2N - Sudan Blue 670 from Emperor Chem [emperordye.com]

- 3. specialchem.com [specialchem.com]

- 4. xcolorpigment.com [xcolorpigment.com]

- 5. China this compound for Plastic and Oil factory and manufacturers | Precise Color [precisechem.com]

Solvent Blue 35: A Technical Guide to its Historical Development and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and synthesis of Solvent Blue 35 (C.I. 61554), an anthraquinone-based dye. With the chemical name 1,4-bis(butylamino)anthracene-9,10-dione, this dye is noted for its brilliant greenish-blue hue and solubility in organic solvents.[1][2] This document provides a comprehensive overview of its background, the evolution of its synthesis, detailed experimental protocols, and comparative data on various manufacturing processes.

Historical Development

This compound is a member of the vast family of anthraquinone (B42736) dyes, which have a rich history beginning with the industrial synthesis of alizarin, a naturally occurring red dye, in 1869. The core structure of these dyes is anthraquinone, which is colorless but yields a spectrum of vibrant and lightfast colors when substituted with electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups.

While the precise date and discoverer of this compound's first synthesis are not clearly documented in readily available literature, its development can be situated within the broader expansion of the synthetic dye industry in the mid-20th century. This period saw a surge in the creation of solvent and disperse dyes to color newly developed synthetic materials like plastics and synthetic fibers.[3] The dye is identified by its Colour Index number, C.I. 61554, and CAS number 17354-14-2.[1][3] Its applications are diverse, ranging from coloring for printing inks, plastics (such as PS, HIPS, ABS, PC, PMMA, and PET), rubbers, and waxes to its use as a fuel dye in some countries.

Synthesis of this compound

The primary and most well-established method for synthesizing this compound is through the condensation reaction of 1,4-dihydroxyanthracene-9,10-dione (quinizarine) with two equivalents of n-butylamine. Over the years, the methodologies to achieve this transformation have evolved, moving from traditional, often lower-yield and environmentally taxing processes to more efficient and cleaner production techniques.

Traditional Synthesis Method

The conventional approach to synthesizing this compound involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with n-butylamine and subsequent oxidation to yield the final product. This method often utilizes a reducing agent like sodium hydrosulfite (vat powder) in an alkaline aqueous medium, where n-butylamine can also act as a solvent.

A major drawback of this traditional process is the generation of significant amounts of alkaline, sulfur-containing wastewater, which is difficult to treat. The reaction times can be long, and the consumption of n-butylamine is high, leading to lower yields (around 75%) and the formation of byproducts and tar, complicating the purification process.

Improved Synthesis Methodologies

In response to the shortcomings of the traditional method, several improved synthesis protocols have been developed, primarily focusing on increasing yield, reducing waste, and simplifying the overall process. These advancements often involve the use of different solvents, catalysts, and reaction conditions.

One notable improvement involves using an alcohol, such as ethanol, as the solvent. This approach can reduce the formation of tar. In some variations, a mixture of 1,4-dihydroxyanthraquinone and its leuco form is used in conjunction with a catalyst like acetic acid and a dehydrating agent like anhydrous sodium sulfate. This combination has been shown to increase the reaction speed and improve the yield.

Another modern approach focuses on carrying out the reaction in an aqueous phase with an aromatic acid as a catalyst. This method advantageously avoids the use of sodium hydrosulfite, caustic soda, and the leuco form of 1,4-dihydroxyanthraquinone, leading to a shorter process, simpler operation, lower cost, and higher yield with better product quality.

The logical workflow for the synthesis of this compound can be visualized as a progression from starting materials through key reaction steps to the final product.

Caption: General workflow for the synthesis of this compound.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative differences between the traditional and improved synthesis methods for this compound.

| Parameter | Traditional Method | Improved Method (Aqueous Phase) |

| Primary Reactants | 1,4-Dihydroxyanthraquinone, n-Butylamine | 1,4-Dihydroxyanthraquinone, n-Butylamine |

| Reducing Agent | Sodium Hydrosulfite | None |

| Catalyst | Not always specified | Aromatic Acid |

| Solvent | Alkaline Water / n-Butylamine | Water |

| Reaction Time | Long | 2-4 hours |

| Typical Yield | ~75% | High |

| Byproducts | Tar, Sulfur-containing compounds | Minimal |

| Environmental Impact | High (alkaline, sulfurous wastewater) | Low |

Experimental Protocols

This section provides detailed methodologies for two distinct synthesis routes for this compound.

Protocol for Traditional Synthesis (Leuco Dye Method)

This protocol is a generalized representation of the traditional synthesis approach.

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarine)

-

n-Butylamine

-

Sodium Hydrosulfite

-

Sodium Hydroxide (B78521)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, charge 1,4-dihydroxyanthraquinone and water.

-

Heat the mixture and add a solution of sodium hydroxide to create an alkaline environment.

-

Gradually add sodium hydrosulfite to reduce the 1,4-dihydroxyanthraquinone to its leuco form. The color of the mixture will change, indicating the reduction.

-

Add an excess of n-butylamine to the reaction mixture. The n-butylamine acts as both a reactant and a solvent.

-

Heat the mixture under reflux for several hours until the condensation reaction is complete. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture.

-

Perform an oxidation step, often by bubbling air through the mixture, to convert the leuco-condensate to the final dye.

-

Filter the resulting precipitate.

-

Wash the crude product thoroughly with hot water to remove unreacted n-butylamine, salts, and other impurities.

-

Dry the purified product to obtain this compound powder.

The chemical pathway for this traditional synthesis can be illustrated as follows:

Caption: Traditional synthesis pathway for this compound.

Protocol for Improved Synthesis (Aqueous Phase with Aromatic Acid Catalyst)

This protocol is based on the improved, more environmentally friendly method.

Materials:

-

1,4-Dihydroxyanthraquinone

-

n-Butylamine

-

Aromatic Acid (e.g., Benzoic Acid)

-

Water

Procedure:

-

In a reaction kettle equipped with a stirrer and a reflux device, add 1,4-dihydroxyanthraquinone, n-butylamine, the aromatic acid catalyst, and water at normal temperature. The typical mass ratio of 1,4-dihydroxyanthraquinone to n-butylamine is between 1:1.43 and 1:1.71, and the mass ratio to water is between 1:3.33 and 1:5.71. The mass of the aromatic acid is approximately 1.43% of the mass of the 1,4-dihydroxyanthraquinone.

-

Stir the mixture and heat it to a temperature of 75-85°C.

-

Maintain this temperature and continue the reaction for 2-4 hours.

-

After the reaction is complete, cool the mixture to below 40°C.

-

Filter the precipitate.

-

Wash the collected solid with hot water. The wash water can be recycled in subsequent batches to minimize waste.

-

Dry the product to obtain high-purity this compound.

The streamlined, more environmentally benign synthesis pathway is depicted below:

Caption: Improved, environmentally friendly synthesis pathway.

Conclusion

This compound remains a commercially significant anthraquinone dye due to its desirable color properties and stability. The historical development of its synthesis reflects a broader trend in the chemical industry towards more sustainable and efficient manufacturing processes. For researchers and professionals in related fields, understanding the evolution from traditional, multi-step, waste-intensive methods to modern, streamlined, and greener alternatives provides valuable insights into the practical application of chemical principles to industrial-scale production. The improved methodologies not only offer higher yields and purity but also significantly reduce the environmental footprint, aligning with contemporary standards of chemical manufacturing.

References

Methodological & Application

Application Notes and Protocols: Staining of Triglycerides in Frozen Tissue with Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 35, also known as Sudan Blue II, is a lipophilic dye belonging to the Sudan family of lysochromes.[1] These dyes are non-ionic and stain lipids by dissolving in them, a mechanism based on their higher solubility in fats than in the dye solvent.[2] This property makes this compound an effective tool for the histological visualization of neutral lipids, particularly triglycerides, in frozen tissue sections.[3] The use of frozen sections is crucial as the organic solvents used in paraffin (B1166041) embedding protocols would otherwise dissolve the target lipids.

This document provides a detailed protocol for the staining of triglycerides in frozen tissue sections using this compound. The protocol is based on established methods for Sudan dyes and is intended to serve as a comprehensive guide for researchers.

Product Information

| Property | Value |

| Synonyms | Sudan Blue II, Oil Blue 35 |

| C.I. Name | This compound |

| C.I. Number | 61554 |

| Chemical Formula | C22H26N2O2 |

| Molecular Weight | 350.46 g/mol |

| Appearance | Dark blue powder |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, propylene (B89431) glycol, and isopropanol. |

Experimental Protocols

I. Required Materials

Reagents:

-

This compound (powder)

-

Propylene Glycol or 70% Isopropanol

-

Optimal Cutting Temperature (OCT) compound

-

10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)

-

Nuclear Fast Red or Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium (e.g., glycerin jelly)

-

Distilled or deionized water

Equipment:

-

Cryostat

-

Microscope slides

-

Coplin jars or staining dishes

-

Micropipettes

-

Light microscope

II. Experimental Workflow

References

Application Notes and Protocols for Staining Lipids in Paraffin-Embedded Sections with Solvent Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing lipids in paraffin-embedded tissues is a significant challenge in histology due to the dissolution of lipids during standard tissue processing with organic solvents. While frozen sections are the conventional choice for lipid staining, techniques that allow for lipid demonstration in paraffin (B1166041) sections offer advantages in terms of tissue morphology and long-term storage. Solvent Blue 35 (also known as Sudan Blue II or Oil Blue 35) is a lysochrome dye belonging to the Sudan family, primarily used for staining triglycerides in frozen sections.[1][2] However, with appropriate lipid fixation techniques, its application can be extended to paraffin-embedded tissues, particularly for the demonstration of protein-bound lipids or preserved neutral lipids.[1][3]

These application notes provide a detailed protocol for the use of this compound in staining lipids in paraffin-embedded sections, adapted from established lipid preservation methods. The provided protocols are intended to be a starting point for optimization in individual research settings.

Principle of the Method

The core principle of this method is the chemical fixation of lipids within the tissue prior to paraffin embedding. This prevents their extraction by clearing agents like xylene. The most common and effective method for this is the linoleic acid/chromic acid technique.[4] This process involves infiltrating the formalin-fixed tissue with unsaturated fatty acids (linoleic acid), which then become cross-linked and rendered insoluble by subsequent treatment with chromic acid. Once the lipids are preserved, the tissue can be processed and embedded in paraffin using standard procedures. The paraffin sections are then stained with this compound, a fat-soluble dye that preferentially partitions into the preserved lipid droplets, coloring them a distinct blue to blue-black.

Data Presentation

| Feature | This compound / Sudan Black B | Oil Red O / Sudan IV | Osmium Tetroxide |

| Color of Stained Lipids | Blue-Black | Red/Orange-Red | Black |

| Primary Application | Neutral lipids, phospholipids, lipoproteins | Neutral lipids (triglycerides) | Unsaturated lipids |

| Commonly Used Sections | Frozen sections; paraffin for bound lipids | Frozen sections | Paraffin sections (post-fixation) |

| Principle of Staining | Physical solubility (lysochrome) | Physical solubility (lysochrome) | Chemical reaction (oxidation) |

| Notes | Sudan Black B can also stain other cellular components like leukocyte granules. | Generally considered more specific for neutral fats than Sudan Black B. | Provides excellent preservation for electron microscopy. |

Experimental Protocols

I. Lipid Fixation and Paraffin Embedding (Adapted from Tracy and Walia)

This protocol is essential for the preservation of lipids in tissues destined for paraffin embedding.

Reagents:

-

10% Neutral Buffered Formalin (NBF)

-

Lipid Fixation Solution:

-

70% Ethylene (B1197577) Glycol

-

Linoleic Acid

-

Lecithin (B1663433) (optional, but recommended for emulsion stability)

-

-

2% Chromic Acid Solution

-

5% Sodium Bicarbonate Solution

-